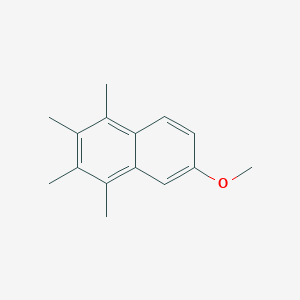

6-Methoxy-1,2,3,4-tetramethylnaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

38454-57-8 |

|---|---|

Molecular Formula |

C15H18O |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

6-methoxy-1,2,3,4-tetramethylnaphthalene |

InChI |

InChI=1S/C15H18O/c1-9-10(2)12(4)15-8-13(16-5)6-7-14(15)11(9)3/h6-8H,1-5H3 |

InChI Key |

SWRUGTSNQIEMRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=C1C)OC)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 1,2,3,4 Tetramethylnaphthalene and Its Derivatives

Strategies for Constructing the Methylated Naphthalene (B1677914) Core

The formation of the tetramethylated naphthalene core is a critical step that can be approached through various synthetic routes. These strategies often involve the initial construction of a tetrahydronaphthalene precursor, which is subsequently aromatized, or the direct functionalization of a pre-existing naphthalene scaffold.

Friedel-Crafts Alkylation Routes for Tetrahydronaphthalene Precursors

Friedel-Crafts alkylation is a foundational method for introducing alkyl groups onto an aromatic ring. In the context of synthesizing 6-Methoxy-1,2,3,4-tetramethylnaphthalene, this reaction can be employed to build the tetrahydronaphthalene precursor. The reaction typically involves the use of an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

One plausible approach begins with a suitably substituted benzene (B151609) derivative, which undergoes intramolecular Friedel-Crafts cyclization to form a tetralone. For instance, the cyclization of a γ-arylbutyric acid or its corresponding acyl chloride can yield a tetralone intermediate. Subsequent methylation reactions, potentially using methylmagnesium bromide (a Grignard reagent) or other organometallic reagents, followed by reduction and dehydration/aromatization steps, can lead to the desired methylated naphthalene core.

Recent advancements have highlighted the use of more environmentally benign catalysts. For example, iron(III)-catalyzed strategies provide an operationally simple method for synthesizing functionalized tetrahydronaphthalenes from aryl ketone precursors. These reactions proceed through pyran intermediates that undergo a Lewis acid-catalyzed Friedel-Crafts alkylation to form the tetrahydronaphthalene ring.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| FeCl₃ | Aryl ketone with α-carbonyl substituent | Functionalized Tetrahydronaphthalene | up to 96 | chemicalbook.com |

| AlCl₃ | Anisole, Acylating agent | Intermediate for 6-methoxy-1-tetralone (B92454) | High | chemicalbook.com |

| Eaton's Reagent | Methyl 4-(3-methoxyphenyl)butanoate | 6-methoxy-1-tetralone | 91 | chemicalbook.com |

Radical-Mediated Aromatic Annulation and Cyclization Reactions

Radical-mediated reactions offer an alternative pathway to construct the naphthalene core. These methods can involve the cyclization of a suitably designed precursor containing radical initiation and termination points. For instance, a strategy involving the photoreaction of a dichlorinated aromatic compound with a phenyl-substituted heterocycle can lead to a radical cyclization and subsequent tandem electrocyclic reactions to form a fused naphthalene ring. While not directly applied to the synthesis of this compound in the literature found, the principles of radical-mediated annulation could be adapted. A hypothetical precursor bearing the necessary methyl and methoxy (B1213986) functionalities could be designed to undergo a radical-initiated cascade to form the desired tetramethylated naphthalene skeleton.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki, Negishi) for Naphthalene Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of complex aromatic systems. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is particularly versatile.

In the synthesis of this compound, a di-halogenated naphthalene or tetralin precursor could be subjected to sequential Suzuki couplings with methylboronic acid or its esters to introduce the methyl groups. The regioselectivity of these couplings would be dictated by the initial halogenation pattern and the reaction conditions. Similarly, the Negishi coupling, which utilizes an organozinc reagent, could also be employed for the methylation steps. These cross-coupling strategies offer high functional group tolerance and generally proceed with high yields.

| Coupling Reaction | Reactants | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Aryl/Vinyl Halide, Aryl/Vinyl Boronic Acid | Pd(0) species, Base | Biaryl or Diene | mdpi.com |

| Heck Reaction | 3-Methoxybenzyl chloride, Ethyl acrylate | Pd(OAc)₂, Tributylamine | Precursor for 6-methoxy-1-tetralone | tandfonline.com |

Introduction and Regioselective Placement of the Methoxy Group

The introduction of the methoxy group at the C6 position of the naphthalene ring is a crucial step that requires careful consideration of directing group effects in electrophilic aromatic substitution reactions. A common strategy involves the synthesis of 6-methoxy-1-tetralone or 6-methoxy-2-tetralone (B1345760) as key intermediates. orgsyn.orgmedcraveonline.com

The synthesis of 6-methoxy-1-tetralone can be achieved through the Friedel-Crafts cyclization of 4-(m-methoxyphenyl)butyric acid or a related derivative. chemicalbook.com The methoxy group, being an ortho-, para-director, guides the cyclization to the position para to it, resulting in the desired 6-methoxy-1-tetralone. Once this intermediate is obtained, the remaining methyl groups can be introduced, and the tetralone can be converted to the corresponding naphthalene through reduction and dehydration.

Alternatively, if a tetramethylated naphthalene or tetralin is already available, the methoxy group can be introduced via electrophilic aromatic substitution. However, the directing effects of the four methyl groups would need to be carefully considered to achieve the desired regioselectivity at the C6 position. The steric hindrance from the adjacent methyl groups would also play a significant role in determining the site of substitution.

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound often involves further functionalization of the core structure. Halogenation is a common first step to introduce a handle for subsequent cross-coupling reactions.

Halogenation of Tetrahydronaphthalene Derivatives for Further Coupling

Halogenation of tetrahydronaphthalene derivatives, which can be precursors to the final naphthalene product, allows for the introduction of bromine or chlorine atoms at specific positions on the aromatic ring. These halogenated intermediates are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

The regioselectivity of halogenation is influenced by the electronic effects of the substituents already present on the ring. For instance, quantum chemical studies on the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene have shown that the reaction can be directed to either the alicyclic or the aromatic fragment depending on the reaction conditions. In the case of a tetramethyl-substituted tetrahydronaphthalene, the directing effects of the alkyl groups would favor halogenation at the remaining unsubstituted positions on the aromatic ring. The choice of halogenating agent and reaction conditions can be tuned to achieve the desired mono- or di-halogenated product for further synthetic elaboration.

| Halogenation Reaction | Substrate | Reagent | Product | Reference |

| Bromination | 1-oxo-1,2,3,4-tetrahydronaphthalene | Br₂ | Brominated tetralone | khanacademy.org |

| Halogenation | 8-substituted quinolines | Trihaloisocyanuric acid | 5-Halogenated quinolines | rsc.org |

Functional Group Interconversions on the Naphthalene Scaffold

The inherent reactivity of the this compound scaffold allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. These transformations can target the methoxy group, the aromatic core, or the tetramethyl-substituted ring, offering pathways to novel compounds with tailored properties. While specific literature on the functional group interconversions of this compound is limited, the reactivity of analogous systems, such as 6-methoxytetralin and other substituted naphthalenes, provides a strong basis for predicting potential transformations.

A key functional group interconversion is the demethylation of the methoxy group to yield the corresponding naphthol. This transformation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group can then serve as a handle for further functionalization, including etherification, esterification, or conversion to a triflate for cross-coupling reactions.

Electrophilic aromatic substitution reactions represent another important class of interconversions. The methoxy group is a powerful activating group and directs electrophiles to the ortho and para positions. However, in the case of this compound, the steric hindrance from the adjacent methyl groups and the saturated ring may influence the regioselectivity of these reactions. Plausible electrophilic substitutions include nitration, halogenation, and Friedel-Crafts acylation, which would introduce nitro, halo, and acyl groups onto the aromatic ring, respectively. These newly introduced functional groups can then be further manipulated. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a wide array of other substituents.

Oxidation of the naphthalene scaffold can also lead to valuable intermediates. For instance, oxidation of the benzylic positions of the methyl groups could yield carboxylic acids or aldehydes. Furthermore, oxidation of the electron-rich aromatic ring, potentially with reagents like ceric ammonium (B1175870) nitrate, could lead to the formation of quinones.

The Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, is another viable transformation. On analogous structures like 6-methoxy-2-tetralone, this reaction has been shown to result in formylation and chlorination. A similar reaction on this compound could potentially introduce a formyl group at a sterically accessible position on the aromatic ring.

The following table summarizes potential functional group interconversions on the this compound scaffold based on the reactivity of analogous compounds.

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

| Methoxy (-OCH₃) | HBr or BBr₃ | Hydroxyl (-OH) |

| Aromatic C-H | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Aromatic C-H | Br₂/FeBr₃ | Bromo (-Br) |

| Aromatic C-H | RCOCl/AlCl₃ | Acyl (-COR) |

| Nitro (-NO₂) | H₂/Pd/C or Sn/HCl | Amino (-NH₂) |

| Amino (-NH₂) | NaNO₂/HCl then CuX | Halo (-X), Cyano (-CN), etc. |

| Methyl (-CH₃) | KMnO₄ or other strong oxidants | Carboxylic Acid (-COOH) |

| Aromatic Ring | Ceric Ammonium Nitrate (CAN) | Quinone |

| Aromatic C-H | POCl₃/DMF (Vilsmeier-Haack) | Formyl (-CHO) |

These predicted interconversions highlight the versatility of the this compound core for the synthesis of a wide array of derivatives. Further experimental investigation is needed to fully explore the scope and limitations of these transformations on this specific scaffold.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 6 Methoxy 1,2,3,4 Tetramethylnaphthalene

Investigation of Electrophilic Aromatic Substitution Pathways

The susceptibility of 6-Methoxy-1,2,3,4-tetramethylnaphthalene to electrophilic aromatic substitution (SEAr) is significantly influenced by the electron-donating nature of its substituents. Both the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are activating, meaning they increase the rate of reaction compared to unsubstituted naphthalene (B1677914) by stabilizing the cationic intermediate (arenium ion) formed during the substitution. aalto.fibohrium.com

The directing effect of these substituents determines the position of electrophilic attack. The methoxy group is a powerful ortho, para-director, donating electron density to the ring through resonance. The methyl groups are weaker activators, operating primarily through an inductive effect and hyperconjugation. In naphthalene, substitution at the α-position (C1, C4, C5, C8) is generally favored over the β-position (C2, C3, C6, C7) because the intermediate for α-substitution is more stable, allowing for resonance structures that keep one benzene (B151609) ring fully aromatic. libretexts.org

For this compound, the available positions for substitution are C5, C7, and C8.

Position C5 (α-position): This position is ortho to the methoxy group at C6. The methoxy group strongly directs attack to this position through resonance stabilization.

Position C7 (β-position): This position is also ortho to the methoxy group. However, β-positions are generally less reactive in naphthalene systems.

Position C8 (α-position): This position is meta to the methoxy group, which provides minimal resonance stabilization.

Considering the combined electronic effects, the C5 position is the most activated and therefore the most likely site for electrophilic attack. The strong activating and directing effect of the methoxy group at the adjacent β-position makes the ortho α-position (C5) the kinetically preferred product. Steric hindrance from the methyl group at C4 could potentially influence the approach of very bulky electrophiles, but the electronic activation at C5 is expected to be the dominant factor.

| Position | Activating/Deactivating Influences | Predicted Reactivity | Justification |

|---|---|---|---|

| C5 | Ortho to -OCH3 (strong activator), α-position | Most Favorable | Strong resonance stabilization from the adjacent methoxy group and inherent high reactivity of the α-position. |

| C7 | Ortho to -OCH3 (strong activator), β-position | Less Favorable | While activated by the methoxy group, the β-position is intrinsically less reactive than the α-position in naphthalene. |

| C8 | Meta to -OCH3 (weakly activating), α-position | Least Favorable | Lacks direct resonance stabilization from the methoxy group, making it significantly less activated than C5. |

Radical Reactivity and Dimerization Mechanisms of Substituted Naphthalenes

The radical reactivity of this compound is centered on the stability of the radical intermediates that can be formed. The compound can participate in radical reactions through several pathways, including hydrogen atom abstraction from the methyl groups or addition of a radical to the aromatic system. Alkyl-substituted aromatic compounds can undergo hydrogen abstraction from the benzylic positions to form stable benzyl-type radicals.

Furthermore, electron-rich aromatic systems, such as those containing methoxy groups, can undergo oxidative dimerization. researchgate.net This process often involves the formation of a radical cation via single-electron transfer. For substituted naphthalenes, these radical cations can then couple to form dimers. Studies on naphthalenes bearing phenol (B47542) groups have shown that one-pot oxidative dimerization can occur under mild conditions, for instance with the addition of iron(III) chloride, leading to the formation of perylene (B46583) structures. researchgate.net A similar pathway could be envisioned for this compound, where oxidation would lead to a radical cation, followed by coupling at the electron-rich positions (likely C5 or C7) to form a binaphthyl structure. The specific coupling mechanism and resulting dimer structure would depend on the reaction conditions and the nature of the oxidizing agent.

Thermal and Photochemical Cycloaddition Reactions involving Naphthalene Derivatives

Naphthalene derivatives can participate in cycloaddition reactions, although the high resonance stabilization energy of the aromatic system often presents a significant kinetic barrier.

Thermal Cycloaddition: The Diels-Alder, or [4+2] cycloaddition, reaction involving naphthalene as the diene is generally difficult and requires harsh conditions, such as high temperatures and pressures, or highly reactive dienophiles. rsc.org This is because the reaction disrupts the aromaticity of one of the rings. Computational studies on the Diels-Alder reactions of naphthalene with simple dienophiles like acetylene (B1199291) (C₂H₂) and ethylene (B1197577) (C₂H₄) indicate high activation energies. chemrevlett.com

Photochemical Cycloaddition: Photochemical conditions provide an alternative pathway for cycloadditions by accessing the excited triplet state of the naphthalene ring. rsc.org Upon absorption of light, naphthalene can be excited to a state that behaves more like a polyene, making it more susceptible to cycloadditions. Both intermolecular and intramolecular [2+2] and [4+2] photocycloadditions have been reported for naphthalene derivatives. nih.govnsf.gov Visible-light energy-transfer catalysis has emerged as a method to facilitate the intermolecular dearomative [4+2] cycloaddition of naphthalene molecules with vinyl benzenes under milder conditions. rsc.orgresearchgate.net For this compound, a photochemical approach would likely be the most viable method for achieving cycloaddition, potentially leading to the formation of complex, three-dimensional bicyclic structures. acs.org

Electrochemical Behavior and Redox Mechanisms of Methoxy-Tetramethylnaphthalenes

The electrochemical properties of this compound are dictated by the electron-donating substituents on the naphthalene core. The five electron-releasing groups (-OCH₃ and four -CH₃) increase the electron density of the π-system, which is expected to lower its oxidation potential, making it more susceptible to oxidation compared to unsubstituted naphthalene.

The redox mechanism for such compounds typically involves an initial one-electron oxidation to form a radical cation. The stability and fate of this radical cation depend on the solvent, the supporting electrolyte, and the nature of the substituents. Studies on other core-substituted naphthalene systems, such as naphthalene diimides (NDIs), have shown that substituents significantly tune the electronic properties and reduction potentials. aalto.fiaalto.fi The electron-donating ability of substituents generally correlates with a decrease in the potential required for oxidation. aalto.fi

The oxidation of this compound would likely be an irreversible process, with the initially formed radical cation undergoing subsequent reactions such as dimerization (as discussed in section 3.2) or reaction with nucleophiles present in the medium.

| Property | Expected Behavior for this compound | Justification |

|---|---|---|

| Oxidation Potential | Lower than unsubstituted naphthalene | The five electron-donating groups (-OCH3, 4x -CH3) increase the HOMO energy level, facilitating electron removal. |

| Redox Mechanism | Initial one-electron oxidation to a radical cation | Common pathway for the oxidation of electron-rich aromatic hydrocarbons. |

| Reversibility | Likely irreversible | The resulting radical cation is highly reactive and prone to follow-up reactions like dimerization or reaction with solvent/nucleophiles. |

Catalytic Transformations and Selectivity in Reactions involving this compound

Catalysis can play a crucial role in controlling the reactivity and selectivity of transformations involving substituted naphthalenes. For instance, in Friedel-Crafts acylation, the choice of catalyst and solvent can dramatically alter the regioselectivity. While kinetic control often favors substitution at the α-position, thermodynamic control (achieved under harsher conditions that allow for rearrangement) can lead to the more stable β-substituted product.

Modern catalytic methods offer diverse strategies for the functionalization of naphthalene derivatives. Transition metal-catalyzed reactions, such as cross-coupling and C-H activation, provide powerful tools for introducing new functional groups with high selectivity, although these are more commonly used in the synthesis of such molecules rather than their subsequent transformation. bohrium.com Rhodium-catalyzed [2+2+2] cycloadditions have been used to construct complex aromatic systems from naphthalene-bridged diynes. acs.org Furthermore, dual activation strategies combining single-electron transfer (SET) and energy transfer (EnT) catalysis have been developed for the dearomative [4+2] cycloaddition of naphthalene derivatives, showcasing how catalysts can enable transformations that are otherwise difficult to achieve. acs.org In the context of this compound, catalytic approaches could be employed to achieve selective functionalization at one of the less reactive positions or to facilitate cycloaddition reactions under mild conditions.

Mechanistic Insights into Degradation Pathways (e.g., thermal degradation)

The degradation of this compound can proceed through various pathways, with thermal degradation being a primary non-biological route. The stability of the molecule is high due to its aromatic core, but at elevated temperatures, decomposition will occur.

The most likely initiation steps for thermal degradation involve the cleavage of the weakest bonds. This could be the C-H bonds of the methyl groups or the bonds of the methoxy substituent.

Methyl Group Reactions: Homolytic cleavage of a benzylic C-H bond would form a stable benzyl-type radical. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from other molecules or radical coupling, which could lead to the formation of dimeric and polymeric materials. Studies on the thermal degradation of poly(p-methylstyrene) in solvents like 1-methylnaphthalene (B46632) show that degradation behavior is explained by mechanisms involving hydrogen transfer from solvents to intermediate polymer radicals. kpi.ua

Methoxy Group Cleavage: The aryl C-O bond in the methoxy group or the O-CH₃ bond could also be sites for initial cleavage under high-temperature conditions. Cleavage of the O-CH₃ bond would generate a naphthoxy radical and a methyl radical.

In biological systems, the degradation of naphthalenes is well-studied. Microbial degradation pathways for naphthalene and substituted naphthalenes typically begin with the action of a naphthalene dioxygenase enzyme, which introduces two hydroxyl groups into one of the rings to form a cis-dihydrodiol. nih.govresearchgate.net This diol is then further metabolized, leading to ring cleavage and eventual mineralization. While this is a common biological pathway, it is distinct from abiotic degradation mechanisms like thermal decomposition.

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Methoxy 1,2,3,4 Tetramethylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC), the precise connectivity of atoms within a molecule can be determined.

For 6-Methoxy-1,2,3,4-tetramethylnaphthalene, the ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the four methyl groups, and the aromatic protons. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The four methyl groups on the saturated portion of the naphthalene (B1677914) core would likely appear as singlets with chemical shifts in the aliphatic region (approx. 1.8-2.5 ppm). The remaining aromatic protons on the methoxy-substituted ring would exhibit characteristic splitting patterns and chemical shifts influenced by their position relative to the electron-donating methoxy group.

The ¹³C NMR spectrum would complement this data by showing distinct resonances for each carbon atom. The methoxy carbon is typically found around 55-60 ppm. The methyl carbons would appear in the aliphatic region (approx. 15-25 ppm), while the aromatic and quaternary carbons would resonate at lower fields (>100 ppm). The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structural motifs.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | ~3.9 (s, 3H) | ~55.5 |

| C1-CH₃, C4-CH₃ | Variable (s, 6H) | Variable |

| C2-CH₃, C3-CH₃ | Variable (s, 6H) | Variable |

| Ar-H (C5) | ~6.8-7.0 (d) | ~110-115 |

| Ar-H (C7) | ~7.0-7.2 (dd) | ~120-125 |

| Ar-H (C8) | ~7.5-7.8 (d) | ~128-132 |

| Quaternary Carbons (C1-C4, C4a, C6, C8a) | - | ~125-160 |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For this compound (C₁₅H₂₀O), the expected exact mass is 216.1514 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 216. The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for related structures include the loss of a methyl group ([M-15]⁺) leading to a peak at m/z = 201, or loss of the methoxy group ([M-31]⁺). These fragmentation patterns serve as a "molecular fingerprint" that can be used for identification. MS is also highly effective for assessing sample purity by detecting ions corresponding to contaminants or byproducts. wiley-vch.de

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a unique fingerprint, allowing for the identification of functional groups and confirmation of molecular structure.

The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

C-H stretching (aliphatic): Strong bands just below 3000 cm⁻¹ from the four methyl groups.

C-H stretching (aromatic): Weaker bands above 3000 cm⁻¹.

C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring.

C-O stretching (aryl ether): A strong, characteristic band typically found between 1230-1270 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch). researchgate.net

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong signals in the Raman spectrum. researchgate.netchemicalbook.comspectrabase.com For naphthalene itself, strong Raman scattering is observed around 1380 cm⁻¹. researchgate.net Analysis of both IR and Raman spectra provides a more complete vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for Substituted Naphthalenes (Based on data from naphthalene and its derivatives.) researchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium-Strong |

| Asymmetric C-O-C Stretch | 1230 - 1270 | IR | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | IR | Medium |

| Ring Breathing Mode | ~1380 | Raman | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule. The naphthalene core is a well-known chromophore and fluorophore. Its UV spectrum typically shows two main absorption bands corresponding to π-π* transitions. omlc.org

For this compound, the electron-donating methoxy and methyl groups are expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted naphthalene. mdpi.com The absorption spectrum of 2-methoxynaphthalene, for instance, shows maxima around 226 nm, with other features between 280-300 nm. ijpsjournal.com The fluorescence spectrum would likely show emission in the ultraviolet region, with the exact wavelength and quantum yield being dependent on the substitution pattern and solvent environment. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. By generating the radical cation of this compound (e.g., through chemical or electrochemical oxidation), EPR spectroscopy can be used to map the distribution of the unpaired electron's spin density across the molecule.

The EPR spectrum's hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei, primarily protons (¹H). The spectrum of the naphthalene radical cation is well-studied and shows a complex pattern due to hyperfine coupling with the two sets of four equivalent α- and β-protons. acs.orgyoutube.comaip.org For the target compound's radical cation, this pattern would be further complicated by coupling to the twelve protons of the four methyl groups and the three protons of the methoxy group. The magnitude of the hyperfine coupling constants would reveal the extent of spin delocalization onto each part of the molecule, providing critical insight into its electronic structure. aip.orgdiva-portal.org

Chromatographic Separations Coupled with Spectroscopic Detection (e.g., GC-MS, HPLC-UV)

Hyphenated chromatographic techniques are essential for separating the target compound from impurities and for confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like substituted naphthalenes. researchgate.net The sample is vaporized and separated based on its boiling point and interactions with a capillary column. The retention time is a characteristic property used for identification. As components elute from the column, they enter a mass spectrometer, which provides a mass spectrum for definitive identification. This technique is highly effective for assessing purity and identifying closely related isomers or byproducts. nih.govnih.govresearchgate.netasianpubs.org

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is another powerful tool. Separation occurs in the liquid phase based on the compound's polarity. For a substituted naphthalene, a reverse-phase column (e.g., C18) would typically be used. The retention time provides one layer of identification, while the UV-Vis detector captures the full absorption spectrum of the eluting compound, offering further confirmation of its identity by matching it against a standard. nih.gov

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions and crystal packing. researchgate.net This data provides an unambiguous confirmation of the molecular structure and connectivity that was inferred from other spectroscopic methods like NMR. Currently, there is no publicly available crystal structure for this specific compound.

Computational Chemistry and Theoretical Investigations of 6 Methoxy 1,2,3,4 Tetramethylnaphthalene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Energetics

No specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic properties (e.g., HOMO-LUMO gap, molecular orbital surfaces, electrostatic potential) or energetics (e.g., heat of formation, conformational energies) of 6-Methoxy-1,2,3,4-tetramethylnaphthalene have been identified in the public domain. Such calculations would typically provide insights into the molecule's reactivity and stability.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research detailing molecular modeling or molecular dynamics (MD) simulations for this compound. These studies would be instrumental in understanding its three-dimensional structure, preferred conformations, and how it interacts with other molecules or solvent environments.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

While theoretical predictions of spectroscopic parameters are a common application of computational chemistry, no studies have been found that report the predicted NMR (¹H and ¹³C chemical shifts) or UV-Vis absorption spectra for this compound.

Theoretical Elucidation of Reaction Mechanisms and Transition States

A search for theoretical studies elucidating potential reaction mechanisms involving this compound, including the characterization of transition states and activation energies, did not yield any specific results.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

No Quantitative Structure-Property Relationship (QSPR) studies that include this compound in their dataset to predict its chemical properties or biological activity have been found.

Data Tables

Due to the absence of specific research data for this compound, no data tables can be generated.

Applications of 6 Methoxy 1,2,3,4 Tetramethylnaphthalene in Diverse Chemical Fields

Role as a Precursor or Intermediate in Complex Organic Synthesis

There is no readily available scientific literature detailing the use of 6-Methoxy-1,2,3,4-tetramethylnaphthalene as a specific precursor or intermediate in the synthesis of more complex organic molecules. While its structural components, a methoxy (B1213986) group and a tetramethylated naphthalene (B1677914) core, suggest potential for further functionalization, specific examples or methodologies employing this compound have not been reported in peer-reviewed journals.

Utility in Materials Science: Organic Electronic Materials and Polymers

An extensive search of scientific literature and materials science databases did not yield any studies on the application of this compound in the development of organic electronic materials or polymers. The unique electronic and steric properties imparted by the combination of the methoxy and tetramethyl groups on the naphthalene scaffold have not been explored in the context of creating novel semiconductors, conductive polymers, or other advanced materials.

Electrochemical Applications: Active Materials in Energy Storage Devices (e.g., Redox Flow Batteries)

Development of Novel Catalysts and Ligands Incorporating the Naphthalene Moiety

The potential of this compound in the design of novel catalysts or as a ligand for metal complexes has not been investigated in the available scientific literature. The steric hindrance from the four methyl groups could potentially influence the coordination chemistry or the catalytic activity, but no such studies have been published.

Photophysical Applications in Luminescent Materials or Dyes

There is a lack of information regarding the photophysical properties of this compound. Its potential as a luminescent material or a dye has not been explored, and therefore, no data on its absorption, emission spectra, or quantum yield is available.

Patent Landscape and Intellectual Property Pertaining to 6 Methoxy 1,2,3,4 Tetramethylnaphthalene

Analysis of Existing Patent Literature on Substituted Naphthalenes

The patent literature for substituted naphthalenes reveals a wide array of applications, reflecting the versatility of the naphthalene (B1677914) scaffold. A significant portion of patents focuses on the synthesis of novel naphthalene derivatives and their use as intermediates in the manufacturing of more complex molecules. These patents often claim not just the final products but also the synthetic methodologies themselves, which can be a strategic approach to controlling a particular chemical space.

Key application areas for patented substituted naphthalenes include:

Liquid Crystal Compositions: Certain substituted naphthalene compounds are patented for their use in liquid crystal displays. These patents often detail specific substitution patterns that lead to desirable properties such as a broad operating temperature range and high switching speeds.

Pharmaceuticals: A vast number of patents cover naphthalene derivatives for various therapeutic uses. These compounds form the core of drugs for a range of conditions, from inflammatory disorders to cancer. For instance, Nabumetone is a well-known nonsteroidal anti-inflammatory drug (NSAID) with a naphthalene core. The patents in this area typically protect the specific molecular structure, its synthesis, and its method of use for treating a particular disease.

Organic Electronics: The optical and electronic properties of naphthalene derivatives make them suitable for applications in organic light-emitting diodes (OLEDs), organic thin-film transistors, and other electronic devices. Patents in this field often focus on the specific molecular design that enhances properties like charge transport and luminescence.

Industrial Fluids: Alkylated naphthalenes have been patented for use as high-performance functional fluids, such as thermal medium oils and transformer oils, due to their excellent thermal and oxidative stability.

The synthesis of polysubstituted naphthalenes is a recurring theme in the patent literature. Traditional methods like electrophilic aromatic substitution can be difficult to control in terms of regioselectivity. Consequently, patents are often granted for novel, regioselective synthesis methodologies that allow for the precise construction of complex naphthalene derivatives.

| Application Area | Key Patented Features | Illustrative Example from Literature |

|---|---|---|

| Liquid Crystals | Specific substitution patterns for desired mesophase behavior. | Novel substituted naphthalene compounds for ferroelectric liquid crystal substances. |

| Pharmaceuticals | Novel molecular structures with therapeutic activity, methods of synthesis, and use. | Naphthalene derivatives with selective affinity for melatonin (B1676174) receptors. |

| Organic Electronics | Molecular designs for enhanced charge transport and luminescence. | Naphthalene-functionalized cycloparaphenylenes for optoelectronic devices. |

| Industrial Fluids | Alkylated naphthalenes with high thermal and oxidative stability. | Shape-selective synthesis of alkylated naphthalenes using zeolite catalysts. |

Strategic Patenting in Synthesis and Industrial Applications

Given the established patent landscape for substituted naphthalenes, a strategic approach to patenting 6-Methoxy-1,2,3,4-tetramethylnaphthalene would likely focus on several key areas.

A primary strategy would be to patent novel and efficient synthetic routes to the compound. Since the regiochemistry of polysubstituted naphthalenes can be challenging to control, a robust and scalable synthesis process would be a valuable piece of intellectual property. This could involve new catalytic methods, innovative starting materials, or a more streamlined reaction sequence that improves yield and reduces costs.

Patenting specific applications of this compound would be another critical step. This would require identifying unique properties of the compound and demonstrating its utility in a particular field. For instance, if the compound exhibits unique fluorescent properties, a patent could be sought for its use in OLEDs or as a fluorescent probe. If it demonstrates efficacy as a precursor to a pharmaceutically active agent, both the intermediate and the final product could be patented.

Furthermore, "composition of matter" patents could be pursued, claiming the this compound molecule itself, provided it is novel and non-obvious. This type of patent offers the broadest protection. Additionally, patents could be filed for formulations containing the compound, particularly if these formulations enhance its performance or stability in a specific application.

A comprehensive patent strategy would likely involve a combination of these approaches: patenting the molecule itself, its method of synthesis, and its various applications. This creates multiple layers of protection, making it more difficult for competitors to enter the market.

Intellectual Property Rights and Commercialization Potential

The commercialization potential of this compound is intrinsically linked to the strength of its intellectual property protection and its performance in specific applications. A strong patent portfolio can provide a significant competitive advantage, enabling the patent holder to exclusively market the compound or license its use to others.

The value of the intellectual property will depend on the market size of the application. If this compound proves to be a key component in a next-generation electronic device or a highly effective pharmaceutical intermediate, its commercial value could be substantial.

The process of securing intellectual property rights involves filing a patent application with the relevant patent office, which then examines the application for novelty, inventive step (non-obviousness), and industrial applicability. The claims of the patent define the scope of the protection.

Future Research Directions and Emerging Opportunities for 6 Methoxy 1,2,3,4 Tetramethylnaphthalene

Development of More Efficient and Sustainable Synthetic Routes

The initial challenge in studying 6-Methoxy-1,2,3,4-tetramethylnaphthalene would be its synthesis. Future research would logically focus on developing efficient and environmentally benign methods for its preparation. Key areas of exploration would include:

Catalytic C-H Activation: Investigating transition-metal catalyzed C-H methylation of a 6-methoxytetralone precursor could offer a direct and atom-economical route.

Green Chemistry Approaches: Utilizing solvent-free reaction conditions, microwave-assisted organic synthesis (MAOS), or flow chemistry could enhance the sustainability of the synthetic process.

Readily Available Starting Materials: Developing synthetic pathways that commence from inexpensive and abundant feedstocks would be crucial for the large-scale production and subsequent application of the target molecule.

A comparative analysis of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Friedel-Crafts Alkylation/Acylation | Well-established methodology. | Use of stoichiometric Lewis acids, potential for polysubstitution. |

| Cross-Coupling Reactions | High selectivity and functional group tolerance. | Requires pre-functionalized starting materials. |

| Catalytic C-H Methylation | High atom economy, direct functionalization. | Selectivity between different C-H bonds. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scalability can be a concern. |

In-depth Mechanistic Studies of Under-explored Reactions

Once a reliable synthetic route is established, a fundamental understanding of the reactivity of this compound would be paramount. Future research should delve into the mechanisms of its potential transformations. This could involve:

Electrophilic Aromatic Substitution: Studying the regioselectivity of reactions such as nitration, halogenation, and acylation on the methoxy-activated aromatic ring. The steric hindrance from the tetramethyl-substituted aliphatic ring would likely play a significant role in directing the incoming electrophiles.

Oxidation and Reduction Chemistry: Investigating the oxidation of the naphthalene (B1677914) core or the benzylic positions of the methyl groups, as well as the reduction of the aromatic system.

Computational Modeling: Employing Density Functional Theory (DFT) calculations to predict reaction pathways, transition state energies, and spectroscopic properties to complement experimental findings.

Exploration of Novel Derivatization Chemistries

The functional groups present in this compound (the methoxy (B1213986) group and the aromatic ring) offer opportunities for a wide range of derivatization reactions. Future studies could explore:

O-Demethylation: Cleavage of the methoxy group to yield the corresponding phenol (B47542), which could serve as a handle for further functionalization.

Metal-Mediated Cross-Coupling: Conversion of the aromatic ring into a variety of derivatives by introducing new carbon-carbon and carbon-heteroatom bonds.

Polymerization: Investigating the possibility of incorporating the naphthalene unit into polymeric structures to create novel materials.

Advanced Analytical Techniques for In-situ Monitoring

To gain a deeper understanding of the reaction dynamics and kinetics of processes involving this compound, the application of advanced in-situ analytical techniques would be essential. This could include:

Process Analytical Technology (PAT): Utilizing techniques like ReactIR (in-situ FTIR) and Raman spectroscopy to monitor reaction progress in real-time, allowing for precise control and optimization of reaction conditions.

Mass Spectrometry Techniques: Employing techniques such as High-Resolution Mass Spectrometry (HRMS) for the unambiguous identification of intermediates and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR experiments, including 2D techniques (COSY, HSQC, HMBC), would be crucial for the complete structural elucidation of the parent compound and its derivatives.

Design of New Materials with Tailored Properties

The rigid, substituted naphthalene core of this compound suggests its potential as a building block for new materials. Future research could focus on:

Organic Light-Emitting Diodes (OLEDs): The aromatic system could be functionalized to create materials with desirable photophysical properties for use in display and lighting technologies.

Liquid Crystals: The rigid core structure could be incorporated into molecules designed to exhibit liquid crystalline phases.

Porous Organic Frameworks (POFs): The tetramethylnaphthalene unit could be used as a strut in the construction of porous materials for applications in gas storage and separation.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of this compound would likely be realized through collaborative, interdisciplinary research. This would involve:

Collaboration between synthetic organic chemists and materials scientists: To design and synthesize novel derivatives with specific, targeted properties.

Partnerships with computational chemists: To guide experimental work and provide a deeper understanding of structure-property relationships.

Engagement with engineers: To fabricate and test devices incorporating new materials based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.